molecular formula C12H8FN3 B14873030 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile

Cat. No.: B14873030
M. Wt: 213.21 g/mol
InChI Key: OQWZBRJWEIYGDA-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a fluorophenyl group at the 6th position, a methyl group at the 2nd position, and a carbonitrile group at the 4th position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile typically involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the desired pyrimidine derivative. The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol. The reaction is carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the nitrile group.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or aldehydes.

Scientific Research Applications

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which plays a role in inflammation and cancer .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Fluorophenyl)-2-methylpyrimidine-4-carbonitrile is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H8FN3

Molecular Weight

213.21 g/mol

IUPAC Name

6-(4-fluorophenyl)-2-methylpyrimidine-4-carbonitrile

InChI

InChI=1S/C12H8FN3/c1-8-15-11(7-14)6-12(16-8)9-2-4-10(13)5-3-9/h2-6H,1H3

InChI Key

OQWZBRJWEIYGDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=N1)C2=CC=C(C=C2)F)C#N

Origin of Product

United States

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